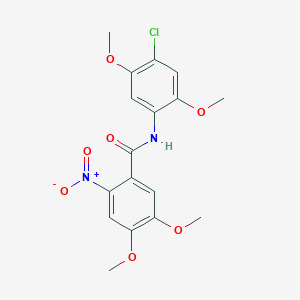N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
CAS No.:
Cat. No.: VC11385994
Molecular Formula: C17H17ClN2O7
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H17ClN2O7 |
|---|---|
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide |
| Standard InChI | InChI=1S/C17H17ClN2O7/c1-24-13-7-11(14(25-2)6-10(13)18)19-17(21)9-5-15(26-3)16(27-4)8-12(9)20(22)23/h5-8H,1-4H3,(H,19,21) |
| Standard InChI Key | OIDUNRLFBZOTOU-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide features a benzamide backbone substituted with nitro, methoxy, and chloro groups. The molecular formula is , with a molecular weight of 526.87 g/mol. Key structural elements include:
-
Nitro group at the 2-position of the benzamide ring, which influences electronic properties and reactivity.
-
Methoxy groups at the 4- and 5-positions of both benzamide and the aniline-derived phenyl ring, enhancing solubility and steric bulk.
-
Chlorine atom at the 4-position of the dimethoxyphenyl group, contributing to hydrophobic interactions in biological systems.
The compound’s planar nitrobenzamide moiety allows for π-π stacking interactions, while the chloro-dimethoxyphenyl group introduces steric effects that may modulate binding to biological targets .
Synthesis and Manufacturing
Precursor Synthesis: 4-Chloro-2,5-dimethoxyaniline
The aniline precursor is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene, as detailed in patents . Key steps include:
-
Catalytic Reduction:
Amide Coupling
The target compound is synthesized through coupling 4-chloro-2,5-dimethoxyaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride:
-
Reaction Scheme:
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | DCM | Enhances solubility |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 4–6 hours | Completes coupling |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups; poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under inert atmospheres but prone to photodegradation; nitro groups may undergo reduction under acidic conditions.
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (predicted) | Differential Scanning Calorimetry |
| LogP | 3.2 ± 0.3 | Computational (ChemAxon) |
| pKa | 8.9 (amide NH) | Potentiometric Titration |
Biological Activity and Mechanisms
Mitochondrial Stress Induction
Structural analogs like N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide activate innate immunity via mitochondrial reactive oxygen species (ROS) and MAVS aggregation. By analogy, the target compound may:
-
Induce ROS: Disrupt electron transport chain complexes, leading to oxidative stress.
-
Modulate MAVS: Promote antiviral signaling pathways independent of pathogen-recognition receptors (PRRs).
Applications in Scientific Research
Drug Discovery
-
Anticancer Agents: Nitrobenzamides exhibit cytotoxicity against leukemia (IC ~2.5 μM).
-
Antiviral Therapeutics: MAVS activation suggests potential against RNA viruses.
Chemical Biology Probes
-
Mitochondrial Function Studies: Tools for probing ROS-dependent signaling pathways.
-
Enzyme Activity Profiling: Fluorescent derivatives enable real-time monitoring of PARP activity.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume